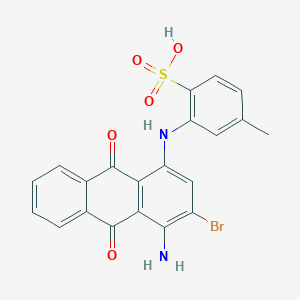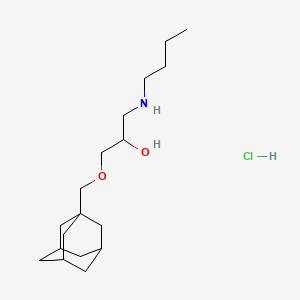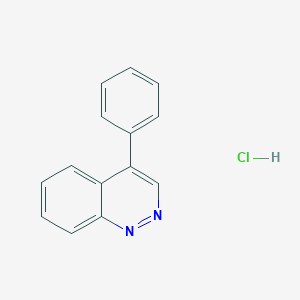
4-Phenyl-cinnoline hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-cinnoline hydrochloride is a heterocyclic aromatic compound that belongs to the cinnoline family Cinnolines are bicyclic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-cinnoline hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the cinnoline ring. This can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an o-aminobenzophenone with a nitrile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-Phenyl-cinnoline hydrochloride may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-cinnoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnolines .
Scientific Research Applications
4-Phenyl-cinnoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Phenyl-cinnoline hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
Phthalazine: An isomer of cinnoline with nitrogen atoms at different positions.
Uniqueness
4-Phenyl-cinnoline hydrochloride is unique due to the presence of the phenyl group at the 4-position, which enhances its chemical reactivity and biological activity compared to other cinnoline derivatives. This structural feature contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H11ClN2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-phenylcinnoline;hydrochloride |
InChI |
InChI=1S/C14H10N2.ClH/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14;/h1-10H;1H |
InChI Key |
NLFMILGTWWICBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
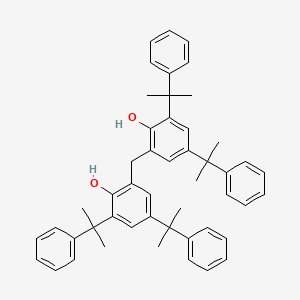
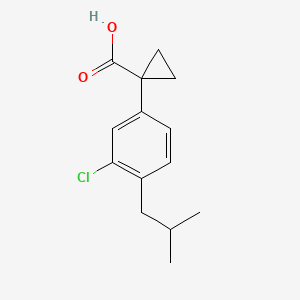


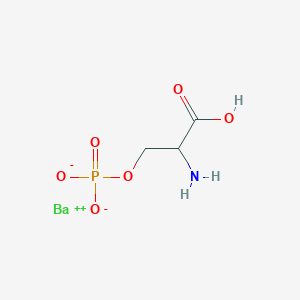
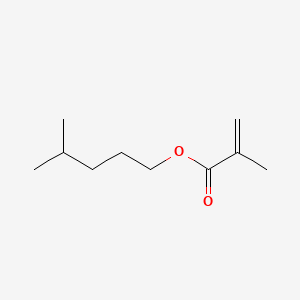

![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
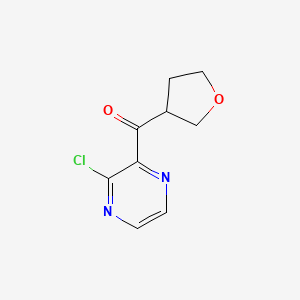
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)

